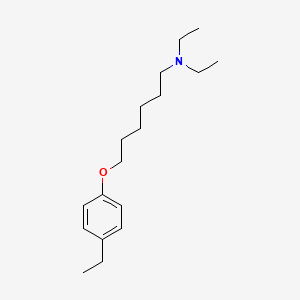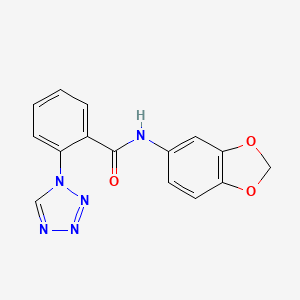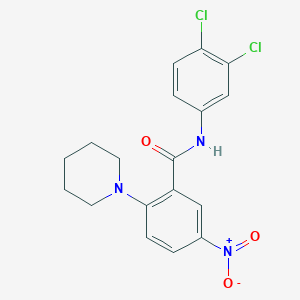![molecular formula C19H12ClN5O7 B5216246 N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5216246.png)
N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, commonly known as TNP-470, is a potent anti-angiogenic agent. It is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and inflammatory disorders.
Mecanismo De Acción
TNP-470 exerts its anti-angiogenic effects by inhibiting the activity of endothelial cells, the cells that line the inner surface of blood vessels. TNP-470 binds to and inhibits the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is required for the synthesis of new proteins in endothelial cells. By inhibiting MetAP2, TNP-470 prevents the formation of new blood vessels and inhibits the growth and metastasis of tumors.
Biochemical and Physiological Effects
TNP-470 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that TNP-470 inhibits the proliferation and migration of endothelial cells, induces apoptosis (programmed cell death) in endothelial cells, and inhibits the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). In vivo studies have shown that TNP-470 inhibits tumor growth and metastasis, inhibits neovascularization in the retina, and reduces inflammation and tissue damage in inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TNP-470 has several advantages for lab experiments. It is a potent and selective inhibitor of angiogenesis, making it a valuable tool for studying the role of angiogenesis in various diseases. TNP-470 is also relatively stable and can be easily synthesized in large quantities. However, TNP-470 has several limitations for lab experiments. It is highly toxic and can cause severe side effects in animals and humans. It also has poor solubility in aqueous solutions, making it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on TNP-470. One area of research is the development of more potent and selective inhibitors of angiogenesis that have fewer side effects than TNP-470. Another area of research is the identification of biomarkers that can predict the response of tumors to TNP-470. Finally, there is a need for further research on the mechanisms of action of TNP-470 and its effects on other biological processes beyond angiogenesis.
Métodos De Síntesis
TNP-470 can be synthesized using a multistep reaction from 2-chloroaniline and picrylsulfonic acid. The first step involves the nitration of picric acid with sulfuric acid to produce picrylsulfonic acid. The second step involves the reaction of 2-chloroaniline with picrylsulfonic acid to yield N-(2-chlorophenyl)-4-nitrobenzamide. The final step involves the reduction of N-(2-chlorophenyl)-4-nitrobenzamide with zinc dust and acetic acid to produce TNP-470.
Aplicaciones Científicas De Investigación
TNP-470 has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and inflammatory disorders. In cancer, TNP-470 has been shown to inhibit tumor growth and metastasis by suppressing angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor. In ocular diseases, TNP-470 has been shown to inhibit neovascularization, the abnormal growth of blood vessels in the retina that can lead to blindness. In inflammatory disorders, TNP-470 has been shown to reduce inflammation and tissue damage by inhibiting angiogenesis.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O7/c20-14-3-1-2-4-15(14)22-19(26)11-5-7-12(8-6-11)21-18-16(24(29)30)9-13(23(27)28)10-17(18)25(31)32/h1-10,21H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMPAVJZKPHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-chlorobenzamide)](/img/structure/B5216185.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)


![2-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5216217.png)
![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)


![1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane](/img/structure/B5216265.png)
![8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5216270.png)